Acid Green 41

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

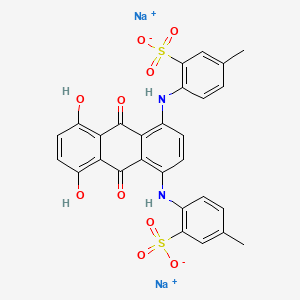

disodium;2-[[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-8-18(30-16-6-4-14(2)12-22(16)42(38,39)40)24-23(17)27(33)25-19(31)9-10-20(32)26(25)28(24)34;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERIXBKRKBHLHG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889480 | |

| Record name | Toluidine Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-16-4 | |

| Record name | Toluidine Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluidine Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-(5,8-dihydroxy-9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acid Green 41 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Assessment: Solubility Profiles and Solvent Compatibility of Acid Green 41 (C.I. 62560)

The following technical guide provides an in-depth assessment of Acid Green 41, focusing on its solubility behavior in aqueous versus organic systems. This analysis is tailored for drug development professionals and researchers utilizing this compound as a model anionic molecule, histological tracer, or formulation excipient.[1]

Executive Summary

Acid Green 41 (C.I. 62560), chemically identified as the disodium salt of 1,4-bis((4-methylphenyl)amino)-9,10-anthracenedione disulfonic acid, presents a unique solubility profile critical for its application in bio-assays and histological formulations.[1] Unlike simple salts, Acid Green 41 possesses a significant hydrophobic anthraquinone core flanked by hydrophilic sulfonate moieties.[1] This "amphiphilic" architecture dictates its dual solubility in water and polar organic solvents (e.g., Ethanol, Acetone) while rendering it insoluble in non-polar hydrocarbons (e.g., Benzene, Chloroform).[1] Understanding this dichotomy is essential for designing stable formulations and avoiding precipitation artifacts in high-throughput screening.

Molecular Architecture & Solubility Mechanisms[1]

To predict solubility behavior, one must deconstruct the molecule into its functional domains.[1] Acid Green 41 is not merely a "dye"; it is a supramolecular assembly driver.

Structural Analysis[1]

-

The Chromophore Core (Hydrophobic): The central 9,10-anthraquinone scaffold is planar and highly lipophilic.[1] It drives

stacking interactions, which can lead to aggregation in aqueous solutions at high ionic strengths.[1] -

The Solubilizers (Hydrophilic): Two sulfonate groups (

) attached to the pendant toluido rings provide the electrostatic repulsion necessary for aqueous solvation.[1] -

The Bridge (H-Bonding): The secondary amine (

) linkers facilitate hydrogen bonding with polar protic solvents.[1]

The Solubility Mechanism

The solubility of Acid Green 41 is governed by the competition between the Lattice Energy of the solid crystal and the Solvation Enthalpy of the solvent.

-

In Water: The high dielectric constant (

) allows for the dissociation of the -

In Organic Solvents:

-

Polar Protic (Ethanol):[1] Solvation occurs via dipole-dipole interactions and hydrogen bonding with the amine/carbonyl groups.

-

Polar Aprotic (Acetone, Pyridine):[1] These solvents interact effectively with the aromatic core while accommodating the polar regions, often resulting in higher solubility than in pure alcohols.

-

Non-Polar (Benzene): The lack of a permanent dipole prevents the solvent from overcoming the ionic lattice energy of the sodium sulfonate groups.

-

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent compatibility based on molecular interactions.

Figure 1: Mechanistic pathway determining the solubility of Acid Green 41 across different solvent classes.

Comparative Solubility Data

The following table synthesizes physicochemical data and solvent compatibility profiles. Note that specific g/L values can vary by batch synthesis and salt purity; values below represent consensus qualitative behaviors observed in technical applications.

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Driver |

| Aqueous | Water ( | Soluble | Ionic dissociation of sulfonate groups.[1] |

| Acidic Water ( | Reduced | Protonation of sulfonates may lead to aggregation. | |

| Polar Protic | Ethanol | Soluble | H-bonding with amine linkers; moderate polarity.[1] |

| Methanol | Soluble | Similar to ethanol; higher dielectric constant assists.[1] | |

| Polar Aprotic | Acetone | Soluble | Dipole interaction with anthraquinone core.[1] |

| Pyridine | Soluble | ||

| DMSO | Soluble | High polarity dissolves both ionic and aromatic domains.[1] | |

| Non-Polar | Benzene | Insoluble | Cannot solvate ionic |

| Chloroform | Insoluble | Insufficient polarity to break crystal lattice.[1] | |

| Toluene | Insoluble | Lack of dipole moment interaction.[1] |

Critical Insight: While soluble in ethanol, Acid Green 41 is sparingly soluble compared to water.[1] For high-concentration stock solutions (>10 mM), DMSO or Water are the preferred vehicles.[1] Avoid using pure alcohols for stock preparation if high molarity is required.[1]

Experimental Protocol: Determination of Saturation Solubility

For drug development workflows requiring precise solubility limits (e.g., formulation stability testing), the Saturation Shake-Flask Method is the gold standard.[1]

Protocol Workflow

Objective: Determine the thermodynamic solubility of Acid Green 41 in a target solvent at 25°C.

Materials:

-

Target Solvent (e.g., PBS pH 7.4, Ethanol, DMSO).[1]

-

0.45 µm PTFE Syringe Filters (chemically compatible with organics).

-

UV-Vis Spectrophotometer.[1]

Methodology:

-

Excess Addition: Add Acid Green 41 to the solvent until undissolved solid remains visible (supersaturation).

-

Equilibration: Agitate the mixture at 25°C for 24–48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the sample or filter using a 0.45 µm filter to remove undissolved solids. Note: Ensure the filter membrane does not adsorb the dye (avoid Nylon for anionic dyes; use PTFE or PES).

-

Quantification: Dilute the filtrate gravimetrically and measure Absorbance at

(approx. 640 nm). -

Calculation: Calculate concentration using a pre-determined calibration curve (Beer-Lambert Law).

Workflow Diagram

Figure 2: Standard Saturation Shake-Flask Protocol for solubility determination.

Applications & Strategic Implications

Formulation Development

In pharmaceutical formulations, Acid Green 41 serves as a robust visual tracer for aqueous solutions.[1] Its incompatibility with non-polar solvents makes it an excellent marker for verifying the integrity of lipid-based coatings or detecting aqueous leakage in oil-based emulsions.[1]

Histology and Pathology

The compound (often referred to as Alizarin Viridin) is used to stain connective tissues. Its solubility in Acetone and Ethanol is particularly advantageous here, as these solvents are commonly used in tissue dehydration and fixation processes.[1] A dye that precipitated in ethanol would cause artifacts during the dehydration steps of histology.

Safety & Handling

-

Aquatic Toxicity: Acid Green 41 is harmful to aquatic life with long-lasting effects.[1][4] All solubility testing waste must be segregated into aqueous waste streams and incinerated, not poured down the drain.[1]

-

Handling: As a fine powder, it can generate dust.[1] Use a fume hood when weighing to prevent inhalation.

References

-

World Dye Variety. (2012).[2][5] Acid Green 41: Properties, Solubility, and Applications.[1][2][5] Retrieved from [Link]

-

PubChem. (2025).[6] Compound Summary: Acid Green 41 (C.I. 62560).[1][4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of Acid Green 41

[1]

Executive Summary & Identity Verification

Acid Green 41 is a synthetic anthraquinone-based dye, distinct from the triphenylmethane class (e.g., Acid Green 1 or 3).[1][2] Its primary utility lies in textile coloration (wool, silk, nylon) and potential applications as a biological stain or structural analog in anthraquinone toxicity studies.

Critical Warning: Do not confuse with Acid Green 1 (Guinea Green B) or Acid Green 3 (Food Green 1) .[1] These are chemically distinct structures with different toxicity profiles.[1][3] Always verify the CAS number before experimentation.[1]

Chemical Identity Table

| Parameter | Detail |

| Common Name | Acid Green 41 |

| Synonyms | C.I. 62560; Alizarin Cyanine Green F; Alizarin Viridine; 1,4-bis(p-toluidino)anthraquinone-2,3-disulfonic acid sodium salt |

| CAS Number | 4430-16-4 |

| Chemical Formula | C₂₈H₂₀N₂Na₂O₁₀S₂ |

| Molecular Weight | ~654.58 g/mol |

| Chemical Class | Anthraquinone Disulfonic Acid Salt |

| Solubility | Soluble in water (Green solution); Soluble in Ethanol, Acetone.[1][2][3][4][5][6] |

Physicochemical Characterization

Understanding the physical state is a prerequisite for safe handling.[1] Acid Green 41 is typically supplied as a dark green crystalline powder .[1]

-

Hygroscopicity: As a sodium sulfonate salt, it is likely hygroscopic. Store in desiccated conditions to prevent clumping and hydrolysis.

-

pH Stability: Anthraquinone dyes generally exhibit good stability in acidic to neutral pH.[1] In strong alkali, the color may shift (often reddening) due to deprotonation of amino/hydroxyl groups.[1]

-

Decomposition: Thermal decomposition emits toxic fumes of Sulfur Oxides (SOx), Nitrogen Oxides (NOx), and Sodium Oxide.[1]

Hazard Identification (SDS Synthesis)

Rationale: This section interprets standard GHS classifications into actionable lab safety protocols.

GHS Classification (Regulation (EC) No 1272/2008)[1][7]

-

Environmental Hazard: Aquatic Chronic 3 (H412) - Harmful to aquatic life with long-lasting effects.[1][2][7]

-

Health Hazard: Not officially classified as "Acute Toxic" by oral/dermal routes based on available data, but treated as a General Irritant (Skin/Eye/Respiratory) due to the physical nature of fine powders.[1]

Risk Assessment Matrix

| Hazard Category | Risk Level | Mechanism of Action |

| Inhalation | Moderate | Fine particulates can mechanically irritate alveolar tissue.[1] Anthraquinone cores can induce oxidative stress in lung tissue upon chronic exposure.[1] |

| Dermal Contact | Low | Sulfonic acid groups render the molecule hydrophilic, limiting transdermal absorption compared to lipophilic dyes. |

| Ocular Contact | Moderate | Physical abrasion + chemical irritation from localized high pH (salt hydrolysis) in the tear film.[1] |

| Aquatic Toxicity | High | Anthraquinone rings are recalcitrant to biodegradation, leading to persistence in water columns. |

Toxicological Profile

Scientific Integrity Note: Specific LD50 data for CAS 4430-16-4 is sparse in public registries.[1] The following assessment utilizes Read-Across Methodology based on structural analogs (e.g., Acid Green 25, Quinizarin).

Acute Toxicity (Estimated)[1]

-

Oral LD50 (Rat): Predicted > 2,000 mg/kg (Based on Acid Green 25 analog).[1]

-

Dermal LD50: Predicted > 2,000 mg/kg.[1]

Chronic & Carcinogenic Potential

Anthraquinone dyes are under constant scrutiny for genotoxicity.[1]

-

Mutagenicity: Many anthraquinones are weak mutagens in the Ames test (Salmonella typhimurium) due to their planar structure, which can intercalate into DNA.[1] Acid Green 41 should be treated as a potential weak genotoxin.[1]

-

Carcinogenicity: No specific data links Acid Green 41 to carcinogenicity.[1][3][8][9] However, metabolic cleavage of the amine groups (p-toluidine moieties) could theoretically release free aromatic amines, which are known bladder carcinogens.[1]

-

Self-Validating Check: If using in metabolic assays, monitor for the release of p-toluidine to assess metabolic breakdown.[1]

-

Mechanism of Toxicity (Hypothetical Pathway)

The diagram below illustrates the theoretical toxicity pathway for sulfonated anthraquinones, focusing on oxidative stress and intercalation.

Figure 1: The sulfonate groups largely promote excretion, but the anthraquinone core presents a risk of redox cycling and DNA intercalation if cellular uptake occurs.

Experimental Protocols & Safe Handling

Safe Handling Workflow (Decision Tree)

Follow this logic gate for all laboratory interactions with Acid Green 41.

Figure 2: Decision matrix prioritizing respiratory protection for powders and contact isolation for solutions.

Stock Solution Preparation (10 mM)

Rationale: Standardizing stock preparation minimizes weighing errors and dust exposure.[1]

-

Calculation:

-

Protocol:

-

Weigh 327 mg of Acid Green 41 inside a chemical fume hood.[1]

-

Transfer to a 50 mL volumetric flask (amber glass preferred to prevent photodegradation).

-

Add ~30 mL deionized water.[1] Vortex or sonicate for 5 minutes until fully dissolved.[1]

-

Fill to the mark with water.[1]

-

Storage: 4°C, dark. Stable for ~6 months.

-

Waste Management[1]

Regulatory Landscape[1][3][8][9]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78155, Acid Green 41.[1] [Link][1]

-

European Chemicals Agency (ECHA). C.I.[1] Acid Green 41 - Registration Dossier (Generic Anthraquinone Data). [Link][1]

-

World Dye Variety. Acid Green 41 Properties and Applications.[1] [Link]

Sources

- 1. C.I. Acid Green 3 | C37H35N2NaO6S2 | CID 20803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. ACID GREEN 41 | 4430-16-4 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to C.I. Acid Green 41: Synonyms, Commercial Names, and Applications for the Modern Researcher

For Immediate Release

This technical guide provides a comprehensive overview of C.I. Acid Green 41, a synthetic dye with a rich history and diverse applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, including its numerous synonyms and commercial trade names, its chemical and physical properties, and its established and potential applications in scientific research.

Introduction: Understanding C.I. Acid Green 41

C.I. Acid Green 41, identified by the Colour Index Constitution Number 62560, is an anthraquinone-based acid dye.[1] Its chemical structure, characterized by a disodium salt of a sulfonated aromatic compound, imparts a distinct green color.[1] This dye is primarily known for its use in the textile industry for dyeing wool, silk, and other protein-based fibers.[1] However, its utility extends to other industrial applications and, more pertinently for this audience, into the realm of scientific research.

A clear understanding of its various identifiers is crucial for researchers to accurately source and document this compound in their studies.

Nomenclature: A Comprehensive Cross-Reference

The varied and often overlapping names for C.I. Acid Green 41 can be a source of confusion. This section provides a detailed cross-reference of its synonyms and commercial names to aid in its unambiguous identification.

Chemical and Index Names

-

Colour Index Name: C.I. Acid Green 41[1]

-

IUPAC Name: disodium;2-[[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate[]

-

Chemical Formula: C₂₈H₂₀N₂Na₂O₁₀S₂[1]

-

Molecular Weight: 654.58 g/mol [1]

Common Synonyms and Commercial Names

The following table summarizes the extensive list of synonyms and commercial trade names under which C.I. Acid Green 41 has been marketed and sold. This list has been compiled from various chemical supplier databases and historical records.

| Synonym/Commercial Name | Source/Notes |

| Acid Green 5GLW | [1] |

| Acid Green Anthraquinone 2Zh | [2] |

| Ahcoquinone Brilliant Cyanine Green 5GX | [2] |

| Alizarin Viridin | A historical name.[2] |

| Alizarine Brilliant Green 5G | [2] |

| Alizarine Cyanine Green 5G | [2] |

| Chrome Anthraquinone Green 2Zh | [2] |

| Chrome Green Anthraquinone 2Zh | [2] |

| Fast Green 5GLW | [4] |

| Green 6G | A commercial name.[1] |

| Kayaku Alizarine Cyanine Green 5G | A commercial name from a specific manufacturer.[2] |

| Kayanol Cyanine Green 5G | A commercial name from a specific manufacturer.[2] |

| Orco Milling Green 5G | A commercial name from a specific manufacturer.[1] |

| Suminol Milling Cyanine Green 6G | [2] |

| Telon Fast Green 5G | A commercial name from a specific manufacturer.[2] |

| Telon Green 5G | [2] |

| Toluidine green | [2] |

| Triacid Fast Milling Green 5GLW | A commercial name from a specific manufacturer.[1][2] |

| Vondamol Fast Green 2GL | [2] |

| Weak Acid Brilliant Green 6G | [1] |

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of C.I. Acid Green 41 is essential for its effective application in experimental settings.

| Property | Value | Reference(s) |

| Appearance | Dark green crystalline powder. | [] |

| Solubility | Soluble in acetone, ethanol, and pyridine. Insoluble in benzene, carbon tetrachloride, chloroform, and toluene. | [1] |

| Behavior in Strong Acid | Turns green in strong sulfuric acid; dilution turns it to a green light. | [1] |

| Behavior in Alkaline Solution | Turns red in an alkaline solution with a reducing agent (insurance powder). | [1] |

| Melting Point | 286-290 °C | [2] |

Applications in Research and Development

While the primary application of C.I. Acid Green 41 has been in the textile and paper industries for dyeing, its properties suggest potential for use in scientific research, particularly in biological and analytical studies.[1]

Established and Potential Research Applications

-

Study of Decolorization Processes: C.I. Acid Green 41 can serve as a model compound for studying the efficacy of various decolorization techniques, such as those employing microbial laccase.[4] This is particularly relevant for environmental science and bioremediation research.

-

Genotoxicity Assessment: This synthetic dye can be used as a test substance in genotoxicity assays to evaluate the potential of chemical compounds to cause DNA damage.[4]

-

Qualitative and Quantitative Analysis: Its distinct color makes it a candidate for use as a tracer or indicator in various analytical methods, including the qualitative screening and quantitative determination of substances in complex matrices like foodstuffs.[4]

-

Biological Staining (Potential): Although not as commonly used as other "green" stains in histology, its nature as an acid dye suggests it could potentially be used as a counterstain for basic cellular components.[5][6] Further research would be needed to establish specific protocols and applications in this area. A counterstain provides a contrasting color to the principal stain, allowing for better visualization of different cellular structures.[6]

Safety and Regulatory Information

For any laboratory use, a clear understanding of the safety and handling requirements for C.I. Acid Green 41 is paramount.

-

Hazard Classification: It is classified as hazardous to the aquatic environment with long-lasting effects.[2]

-

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

-

Environmental Precautions: Due to its aquatic toxicity, release into the environment should be avoided.[2]

Experimental Workflow: Decolorization Assay

To illustrate a practical research application, the following is a generalized experimental workflow for assessing the decolorization of C.I. Acid Green 41 by a microbial enzyme.

Caption: Generalized workflow for a laccase-mediated decolorization assay of C.I. Acid Green 41.

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary identifiers and the various synonyms and commercial names for C.I. Acid Green 41.

Sources

Methodological & Application

Application Note: Standardized Protocol for Dyeing Protein Fibers with Alizarin Cyanine Green 5G (C.I. Acid Green 25)

Executive Summary

This technical guide outlines the optimized protocol for the application of Alizarin Cyanine Green 5G (C.I. Acid Green 25) onto proteinaceous substrates, specifically Wool (Keratin) and Silk (Fibroin). Unlike generic dyeing instructions, this protocol is engineered for reproducibility , levelness , and structural integrity of the fiber, suitable for applications in textile engineering, biomedical scaffolding, and histological analysis.

The method utilizes a controlled acidic exhaust process where pH and temperature ramps are synchronized to manage the strike rate (dye uptake speed), preventing uneven fixation (unlevelness).

Chemical Profile & Safety

Alizarin Cyanine Green 5G is an anthraquinone-based acid dye.[1] Its stability and leveling properties make it a benchmark for green shades in protein fiber research.

| Parameter | Specification |

| Common Name | Alizarin Cyanine Green 5G / Acid Green 25 |

| C.I.[2] Number | 61570 |

| CAS Number | 4403-90-1 |

| Chemical Class | Anthraquinone Disulfonic Acid (Sodium Salt) |

| Ionicity | Anionic (-) |

| Solubility | ~40 g/L (Water @ 25°C) |

| 642 nm (in water) |

Safety Advisory (GLP Standards):

-

Hazards: Dust inhalation may cause respiratory sensitization. Serious eye irritation (Category 2).[3]

-

PPE: N95/FFP2 respirator, nitrile gloves, and safety goggles are mandatory during powder handling.

-

Disposal: Aqueous waste contains organic sulfonates; dispose of according to local chemical waste regulations (do not pour down sink without neutralization/treatment).

Mechanistic Theory: Ionic Interaction & Kinetics

The dyeing mechanism relies on the protonation of amino groups within the protein fiber. Both wool and silk are amphoteric.

-

Acidification: Lowering the pH below the fiber's isoelectric point (pI ~4.5 for wool) protonates the amino groups (

). -

Adsorption: The anionic dye molecule (

) is attracted to the cationic fiber sites ( -

Competition (Leveling): Sulfate ions (

) from Glauber's salt compete with dye anions for these positive sites, slowing the initial uptake to ensure even distribution.

Diagram 1: Physicochemical Interaction Pathway

Caption: The mechanism of acid dyeing involves protonation of the fiber followed by competitive adsorption between dye anions and retarding electrolyte anions.

Experimental Protocol

Materials & Reagents[2][4][5][6][7][8][9][10]

-

Substrate: Scoured Wool yarn/fabric or Degummed Silk.

-

Dye: Alizarin Cyanine Green 5G (C.I. Acid Green 25).[1][2][3][4][5][6]

-

Acid Donor: Acetic Acid (30%) or Formic Acid (85%) for higher exhaustion.

-

Electrolyte (Leveling Agent): Glauber’s Salt (Anhydrous Sodium Sulfate,

). -

Water: Distilled or Deionized (Hard water causes dye precipitation).

The Recipe (Standardized)

Calculations are based on Weight of Fiber (WOF) .

| Component | Concentration | Function |

| Dye | 1.0% - 3.0% o.w.f. | Determines shade depth (Light to Heavy). |

| Glauber's Salt | 10% - 20% o.w.f. | Retarder; prevents "tippy" or uneven dyeing. |

| Acetic Acid (30%) | 2.0% - 4.0% o.w.f. | Maintains pH 4.5–5.0. |

| Liquor Ratio (L:R) | 1:30 to 1:50 | Volume of bath relative to fiber weight. |

Step-by-Step Workflow

Step 1: Scouring (Pre-treatment)

-

Objective: Remove oils/spinning lubricants that block dye sites.

-

Wash fiber in 1 g/L non-ionic detergent (e.g., Synthrapol) at 50°C for 20 mins. Rinse thoroughly.

Step 2: Bath Preparation

-

Dissolve Glauber’s Salt in warm water (40°C).

-

Add Acetic Acid to adjust pH to approx. 4.5.

-

Dissolve Dye: Paste the dye powder with a small amount of cold water, then add boiling water to dissolve completely. Filter if necessary to remove undissolved particles.

-

Add dye solution to the main bath.

Step 3: Dyeing Cycle (The Critical Ramp)

-

Start: Enter wetted fiber at 40°C. Run for 10 mins (equilibration).

-

Ramp: Raise temperature at 1°C/min (Strict control).

-

Target for Silk: 85°C - 90°C (Do not boil silk; it degrades luster).

-

Target for Wool: 98°C - 100°C (Boil is required for full penetration).

-

-

Hold: Maintain target temperature for 45–60 minutes.

-

Exhaust Check: Add 0.5% Formic Acid (if available) in the last 15 mins if the bath is not exhausted (still colored).

Step 4: Cool Down & Wash [6]

-

Cool: Cool slowly to 60°C (Shock cooling causes wool felting).

-

Rinse: Warm rinse

Cold rinse.

Diagram 2: Temperature & Process Workflow

Caption: Operational workflow distinguishing the thermal limits for Wool vs. Silk to preserve material properties.

Troubleshooting & Quality Control

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Uneven Color (Unlevel) | Temperature rose too fast. | Reduce ramp rate to 0.5°C/min in the critical zone (60-80°C). |

| Uneven Color (Unlevel) | Insufficient electrolyte. | Increase Glauber's Salt to 20% o.w.f. |

| Low Color Yield | pH too high (> 5.5). | Add Formic Acid to drop pH to 3.5–4.0 at the end of the cycle. |

| Fiber Damage (Silk) | Temperature > 95°C or pH < 3. | Strictly cap silk dyeing at 90°C; avoid strong mineral acids. |

| Felting (Wool) | Thermal shock or excessive agitation. | Cool bath naturally before rinsing; use gentle agitation. |

Validation: The "Drop Test"

To verify dye exhaustion without spectrophotometry:

-

Take a 5mL aliquot of the dye bath onto filter paper.

-

The ring should be clear or very faint green.

-

If the ring is dark green, exhaustion is incomplete. Add acid or extend time.[5][6]

References

-

PubChem. (n.d.).[2] Acid Green 25 (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

-

Textile Learner. (2021). Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes. Retrieved from [Link]

-

ResearchGate. (2013). Adsorption kinetics and mechanism of acid dye onto protein fibers. Retrieved from [Link]

-

Carl Roth. (2021). Safety Data Sheet: Alizarine cyanine green. Retrieved from [Link]

Sources

Application Note: Electrochemical Sensor Fabrication for Acid Green 41 Analysis

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a high-sensitivity protocol for the quantification of Acid Green 41 (AG41) .

While direct literature on AG41 electrochemical sensing is sparse compared to its analogs (e.g., Acid Green 25), this protocol synthesizes established electrochemical behaviors of anthraquinone dyes with advanced surface modification techniques.[][2][3] The method utilizes a Multi-Walled Carbon Nanotube (MWCNT) architecture to exploit the

Strategic Rationale & Analyte Profile

Acid Green 41 (C.I. 62560) is a disodium salt of a bis(toluidino)-substituted anthraquinone disulfonic acid.[][2][3] Its rigid, planar anthraquinone backbone makes it an ideal candidate for voltammetric detection, yet its sulfonate groups impart high water solubility, requiring a sensor interface that balances hydrophobic adsorption with hydrophilic stability.[][2][3]

Why Electrochemical Detection?

Traditional spectrophotometry suffers from interference in complex matrices (e.g., biological fluids or wastewater).[][3] Electrochemical methods offer:

-

Kinetic Selectivity: Differentiating AG41 based on its specific redox potential (

).[][2][3] -

Trace Sensitivity: Enhanced by pre-concentration at the electrode surface via nanomaterial modifiers.

-

Turbidity Tolerance: Unaffected by sample color or suspended solids.[][2][3]

The Sensor Architecture: MWCNT/GCE

We utilize a Glassy Carbon Electrode (GCE) modified with Carboxylated Multi-Walled Carbon Nanotubes (MWCNT-COOH) .[][2][3]

-

Mechanism: The

hybridized carbon lattice of MWCNTs facilitates strong -

Function: The -COOH groups improve dispersibility in aqueous buffers and provide weak electrostatic interactions with the amine bridges in AG41, enhancing accumulation.

Fabrication Workflow Visualization

The following diagram outlines the critical path for sensor construction, emphasizing the "Self-Validating" checkpoints.

Figure 1: Step-by-step fabrication workflow with an integrated electrochemical validation loop using Ferricyanide.

Detailed Experimental Protocol

A. Materials & Reagents[1][3][4][5][6][7][8]

-

Modifier: MWCNT-COOH (OD: 10-20 nm, Length: 10-30 µm, >95% purity).[][2][3]

-

Solvent: Dimethylformamide (DMF) or ultrapure water (depending on MWCNT hydrophobicity).[][3]

-

Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH range 3.0–9.0.[][3]

-

Probe: Potassium Ferricyanide (

) for surface validation.

B. Surface Preparation (The Foundation)

-

Polishing: Polish the GCE (3 mm diameter) with 0.05 µm alumina slurry on a microcloth pad in a "figure-8" motion for 2 minutes.

-

Cleaning: Rinse with DI water, then sonicate in 1:1 Ethanol/Water for 3 minutes to remove alumina residues.

-

Validation (Critical Step): Run a Cyclic Voltammetry (CV) scan in 5 mM

/ 0.1 M KCl.[][3]

C. Modifier Deposition[1][2][3][12]

-

Suspension: Disperse 1.0 mg of MWCNT-COOH in 1.0 mL of solvent (50% DMF/Water recommended for stability).

-

Sonication: Sonicate for 30 minutes until a homogeneous black ink is formed. Note: Avoid overheating which can degrade the nanotubes.

-

Casting: Drop-cast 5.0 µL of the suspension onto the center of the GCE.

-

Drying: Allow to dry at room temperature under a dust cover (approx. 2 hours) or under an IR lamp (10 mins).

D. Electrochemical Activation

-

Immerse the modified electrode in 0.1 M PBS (pH 7.0).

-

Cycle the potential between -0.8 V and +0.8 V at 100 mV/s for 20 cycles.

-

Purpose: This stabilizes the modifier layer and removes loosely bound nanotubes.

-

Analytical Methodology: Square Wave Voltammetry (SWV)[1][3][13][14]

SWV is chosen over Cyclic Voltammetry for quantification due to its ability to discriminate against capacitive charging current, significantly lowering the Limit of Detection (LOD).

Mechanism of Signal Generation

AG41 undergoes a 2-electron, 2-proton reduction at the 9,10-anthraquinone moiety.[][2][3]

[][2][3]Signal Pathway Diagram[1][2][3]

Figure 2: Electrochemical signal transduction pathway for AG41 reduction at the MWCNT interface.[][2][3]

Measurement Parameters

| Parameter | Setting | Rationale |

| Technique | Square Wave Voltammetry (SWV) | High sensitivity, background suppression.[][2][3] |

| Deposition Potential | +0.2 V | Initial state stabilization.[][3] |

| Deposition Time | 60 s | Allows pre-concentration via adsorption.[][2][3] |

| Frequency | 25 Hz | Balances signal intensity and peak resolution.[2][3] |

| Amplitude | 25 mV | Standard optimization for reversible systems.[][3] |

| Step Potential | 5 mV | Defines data point density.[][2][3] |

| Scan Range | -0.2 V to -0.8 V | Covers the reduction peak of anthraquinone.[][2][3] |

Calibration & Validation

-

Stock Solution: Prepare

M AG41 in water.[][2][3] -

Calibration Curve: Add aliquots to the electrochemical cell (PBS pH 7.0) to achieve concentrations from 0.1 µM to 10 µM.[][2][3]

-

Peak Analysis: Measure the cathodic peak current (

) at approx. -0.55 V (pH dependent).[][2][3] -

LOD Calculation:

.[][2][3]

Troubleshooting & Optimization

-

pH Effect: The peak potential (

) will shift negatively with increasing pH ( -

Fouling: If signal decays after repeated scans, the AG41 reduction product may be adsorbing strongly.

-

Solution: Apply a brief anodic pulse (+0.6 V for 10s) between measurements to oxidize and descript the species.

-

References

-

Chemical Identity: Acid Green 41 (C.I. 62560).[][2][3][4] National Center for Biotechnology Information.[][3] PubChem Compound Summary for CID 78155.[][2][3] [Link][][3]

-

Anthraquinone Electrochemistry: Batchelor-McAuley, C., et al. "Voltammetry of Anthraquinones in Aqueous Media."[][2][3] Journal of Physical Chemistry C, 2011.[3] (Mechanistic basis for 2e-/2H+ reduction).

-

MWCNT Sensor Fabrication: Zhao, Q., et al. "Modification of Carbon Electrodes with Carbon Nanotubes for Electrochemical Sensors."[][2][3] Electroanalysis, 2002.[][3] (Protocol for GCE modification).

-

Related Dye Sensing: Ensafi, A. A., et al. "Electrochemical determination of Acid Green 25 using multiwall carbon nanotubes."[][2][3] Colloids and Surfaces B: Biointerfaces, 2013.[3] (Analogous methodology for anthraquinone dyes).

Sources

Acid Green 41 biological staining procedures for histology

Application Note: Acid Green 41 (C.I. 62560) Biological Staining Procedures for Histology

Introduction: The Anthraquinone Advantage

Acid Green 41 (C.I. 62560; CAS: 4430-16-4), often chemically identified as an anthraquinone derivative, represents a high-stability alternative to traditional triarylmethane dyes (such as Light Green SF or Fast Green FCF) in histological applications. While less ubiquitous than its analog Acid Green 25 (Alizarin Cyanine Green F), Acid Green 41 offers distinct advantages in photostability and chemical resistance due to its fused ring structure.

In histology, Acid Green 41 functions primarily as an acidic cytoplasmic and connective tissue stain . Its mechanism relies on the electrostatic interaction between its anionic sulfonate groups (

Key Applications:

-

Connective Tissue Visualization: Staining collagen fibers in trichrome-style procedures.[1]

-

General Counterstaining: Providing contrast to nuclear stains (e.g., Hematoxylin, Safranin O).

-

Protein Matrix Analysis: Detection of protein aggregates in non-mineralized tissue sections.

Scientific Mechanism & Chemical Basis

The staining efficacy of Acid Green 41 is dictated by the pH of the staining environment.

-

Acidic pH (2.0 - 3.0): Tissue proteins become protonated, acquiring a net positive charge. Acid Green 41, maintaining its negative charge via sulfonate groups, binds avidly to these basic residues.

-

Differentiation: The dye is relatively large (MW ~654.58 g/mol ). In trichrome protocols, it can be differentiated from denser cellular compartments (like muscle) using phosphotungstic or phosphomolybdic acid, which displace the dye from cytoplasm but allow it to remain trapped in the loose, porous network of collagen fibers.

Diagram 1: Acid Green 41 Binding Mechanism

Caption: Electrostatic binding pathway of Acid Green 41 to protonated tissue proteins under acidic conditions.

Experimental Protocols

A. Preparation of Solutions

| Solution Component | Concentration | Preparation Instructions | Storage |

| Acid Green 41 Stock | 1.0% (w/v) | Dissolve 1.0 g Acid Green 41 in 100 mL Distilled Water. Heat gently (50°C) if needed. | Room Temp (2 years) |

| Working Stain Solution | 0.2% in Acetic Acid | Mix 20 mL Stock + 80 mL 1% Acetic Acid. Filter before use. | Room Temp (1 month) |

| Differentiator | 1% Acetic Acid | 1 mL Glacial Acetic Acid in 99 mL Distilled Water. | Room Temp |

| Nuclear Stain | Hematoxylin | Use standard Gill’s or Mayer’s Hematoxylin. | Per Manufacturer |

B. Protocol 1: General Protein Counterstain (H&AG Staining)

Purpose: To visualize cytoplasm and connective tissue in contrast to blue nuclei.

-

Deparaffinize: Xylene (3 changes, 3 min each).

-

Rehydrate: 100% EtOH (2x 2 min)

95% EtOH (2 min) -

Nuclear Stain: Stain with Mayer’s Hematoxylin for 5–10 minutes.

-

Blueing: Rinse in running tap water (5 min) or Scott’s Tap Water Substitute (1 min).

-

Stain: Immerse in Acid Green 41 Working Solution for 2–5 minutes.

-

Note: Time depends on tissue density. Collagen-rich tissues stain faster.

-

-

Rinse: Quickly rinse in 1% Acetic Acid (10–30 seconds) to remove excess dye and differentiate.

-

Dehydrate: 95% EtOH (rapid dips)

100% EtOH (3 changes).-

Critical: Do not linger in lower alcohols; Acid Green 41 can leach out.

-

-

Clear & Mount: Xylene (3 changes) and mount with resinous medium.

C. Protocol 2: Modified Trichrome (Collagen Specific)

Purpose: To differentiate muscle (red) from collagen (green) using Acid Green 41 as the fiber stain.

-

Stain Nuclei: Weigert’s Iron Hematoxylin (10 min). Wash.

-

Cytoplasmic Stain: Biebrich Scarlet-Acid Fuchsin (2–5 min). Rinse.[2]

-

Differentiation/Mordant: Phosphomolybdic/Phosphotungstic Acid (1:1 solution) for 10–15 minutes.

-

Mechanism:[3] Displaces red dye from collagen, leaving it clear for the green dye.

-

-

Fiber Stain: Acid Green 41 Working Solution for 5 minutes.

-

Differentiation: 1% Acetic Acid (2 min).

-

Dehydrate, Clear, Mount.

Diagram 2: Modified Trichrome Workflow

Caption: Step-by-step workflow for Modified Trichrome staining using Acid Green 41.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Weak Green Staining | pH too high (>4.0) | Ensure working solution is made in 1% Acetic Acid. |

| Overstained Cytoplasm | Insufficient differentiation | Increase time in 1% Acetic Acid or Alcohol rinse. |

| Dye Leaching | Prolonged dehydration | Move rapidly through 95% Ethanol; go straight to 100%. |

| Precipitate on Slide | Old/Unfiltered solution | Filter Acid Green 41 solution before every use. |

Safety & Handling (MSDS Summary)

-

Hazards: Acid Green 41 is generally low toxicity but can cause eye/skin irritation (H319/H315).

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.

-

Disposal: Collect solvent waste (Xylene/Ethanol) in organic waste containers. Aqueous dye solutions should be treated according to local effluent regulations.

References

-

Biological Stain Commission. (2023). Certification and properties of Anthraquinone dyes.

-

Llewellyn, B. D. (2020). Differential Staining with Acid Dyes. StainsFile.

-

PubChem. (2023). Acid Green 41 - Compound Summary (CID 78155). National Library of Medicine.

- Kiernan, J. A. (2015). Histological and Histochemical Methods: Theory and Practice. 5th Ed. Scion Publishing.

-

Sigma-Aldrich. (2023). Safety Data Sheet: Acid Green 41.

Sources

Adsorption Isotherm Models for Acid Green 41 Removal

Application Note & Protocol Guide

Executive Summary

Acid Green 41 (AG41), also known as Alizarin Cyanine Green 5G (C.I. 62560), is a synthetic anthraquinone dye widely used in textile, cosmetic, and pharmaceutical formulations. Its complex aromatic structure and high solubility make it a persistent environmental pollutant. This guide provides a rigorous protocol for evaluating AG41 removal via adsorption, focusing on the generation and interpretation of isotherm models. Unlike standard protocols, this guide emphasizes the mechanistic causality behind experimental choices, ensuring data integrity for high-impact publication or industrial scaling.

Chemical Identity & Properties

Understanding the adsorbate is the first step in designing a valid isotherm study.

| Property | Detail | Relevance to Adsorption |

| Common Name | Acid Green 41 / Alizarin Cyanine Green 5G | Commercial identification |

| Structure | Anthraquinone disodium sulfonate | Planar structure allows |

| Molecular Weight | ~622.6 g/mol | Large molecule; pore size exclusion effects may occur in microporous adsorbents. |

| 642 nm (Primary), 608 nm (Secondary) | Critical for spectrophotometric quantification. | |

| Ionic Nature | Anionic (Negative charge in solution) | Highly sensitive to solution pH and surface charge (Zeta potential). |

Experimental Protocol: Batch Equilibrium Study

This protocol is designed to generate high-quality equilibrium data (

Materials & Reagents[1]

-

Adsorbate: Acid Green 41 (Purity >90% recommended).

-

Adsorbent: Activated Carbon, Biochar, Mesoporous Silica, or polymeric resin (dried at 105°C for 24h).

-

Background Electrolyte: 0.01 M NaCl (to maintain constant ionic strength, optional but recommended).

-

pH Adjusters: 0.1 M HCl and 0.1 M NaOH.

Workflow Diagram

The following diagram outlines the critical path for the batch adsorption experiment, highlighting quality control checkpoints.

Figure 1: Step-by-step workflow for generating adsorption isotherm data with integrated quality control.

Detailed Procedure

-

Stock Preparation: Dissolve 1.00 g of AG41 in 1 L of deionized water. Note: AG41 is hydrolytically stable, but protect from intense light to prevent photodegradation.

-

Calibration Curve: Prepare standards (1–50 mg/L). Measure Absorbance at 642 nm .[1] Ensure

. -

Batch Setup:

-

In 100 mL Erlenmeyer flasks, add 50 mL of dye solution with varying initial concentrations (

: 20, 40, 60, 80, 100, 150, 200 mg/L). -

pH Control: Adjust pH to 2.0–3.0 .

-

Adsorbent Addition: Add a fixed mass (

), typically 0.05–0.10 g.

-

-

Equilibrium: Agitate at 150 rpm at constant temperature (25°C) for 24 hours (or until kinetic equilibrium is confirmed).

-

Separation: Centrifuge at 5000 rpm for 10 min. Avoid cellulose filter paper if possible, as it may adsorb the dye; use PVDF or nylon syringe filters if filtration is necessary.

-

Quantification: Measure residual concentration (

).

Calculation of Adsorption Capacity (

- = Amount adsorbed (mg/g)

- = Initial and equilibrium concentrations (mg/L)

- = Volume of solution (L)

- = Mass of adsorbent (g)

Modeling & Data Analysis

Do not rely solely on the coefficient of determination (

Langmuir Isotherm

Assumption: Monolayer adsorption on a homogeneous surface with no lateral interaction between adsorbed molecules.

Non-Linear Equation:

Key Parameters:

- (mg/g): Maximum monolayer adsorption capacity.

- (L/mg): Langmuir constant related to affinity/energy of binding.

Validation (The Separation Factor,

- : Unfavorable

- : Favorable (Target range for AG41 removal)

- : Irreversible

Freundlich Isotherm

Assumption: Multilayer adsorption on heterogeneous surfaces with non-uniform energy distribution.

Non-Linear Equation:

Key Parameters:

- : Freundlich constant (capacity indicator).

-

: Heterogeneity factor.

- : Normal adsorption (favorable).

- : Cooperative adsorption.

Model Selection Logic

Use the following logic tree to interpret your data and select the correct mechanism.

Figure 2: Decision tree for interpreting isotherm modeling results.

Application Note: Optimizing Removal Efficiency

Based on recent literature regarding anthraquinone dyes:

-

pH Sensitivity: AG41 removal is highest at pH 2.0 . As pH increases (> pH 6), the adsorbent surface often becomes negatively charged (deprotonated), repelling the anionic dye molecules.

-

Temperature Effect: If

increases with temperature, the process is endothermic (chemisorption driven). If it decreases, it is exothermic (physisorption). -

Adsorbent Choice: Mesoporous materials (pore size 2–50 nm) are ideal for AG41. Microporous carbons (<2 nm) may show steric hindrance due to the bulky anthraquinone structure.

References

-

PubChem. (n.d.).[5] Acid Green 41 - Compound Summary. National Center for Biotechnology Information. [Link][5]

-

Koch Color. (n.d.). Alizarin Cyanine Green 2346 Technical Data Sheet. [Link]

-

Foo, K. Y., & Hameed, B. H. (2010). Insights into the modeling of adsorption isotherm systems. Chemical Engineering Journal. [Link]

-

Tran, H. N., et al. (2017). Mistakes and inconsistencies regarding adsorption of contaminants from water. Water Research. [Link]

Sources

Application Note: Spectroscopic Characterization of Acid Green 41 Binding to Bovine Serum Albumin (BSA)

The following Application Note and Protocol is designed for researchers investigating the binding mechanism of Acid Green 41 (C.I. 62560) with Bovine Serum Albumin (BSA) .

As specific literature detailing the Acid Green 41–BSA interaction is sparse compared to its structural homolog Acid Green 25, this guide synthesizes established protocols for anionic anthraquinone dyes, providing a rigorous, self-validating experimental framework.

Introduction & Scientific Rationale

Acid Green 41 (AG41) is a synthetic anionic anthraquinone dye characterized by a rigid planar structure and two sulfonate groups. Bovine Serum Albumin (BSA) , the most abundant carrier protein in blood plasma, serves as a model for studying drug/ligand transport.[1]

Understanding the AG41-BSA interaction is critical for:

-

Toxicology: Assessing how the dye is transported and distributed in the circulatory system.

-

Dye Removal: Evaluating BSA-based biomass for wastewater treatment.

-

Supramolecular Chemistry: Proving the binding capability of the anthraquinone scaffold (Site I vs. Site II).

Mechanistic Hypothesis

Based on structural homologs (e.g., Acid Green 25, Alizarin Red), AG41 is hypothesized to bind BSA via static quenching , forming a non-fluorescent ground-state complex. The interaction is likely driven by hydrogen bonding (facilitated by the 5,8-dihydroxy groups unique to AG41) and electrostatic forces (sulfonate groups interacting with cationic residues like Arg/Lys).

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the characterization process, ensuring data integrity through inner-filter effect corrections and thermodynamic validation.

Figure 1: Step-by-step experimental workflow for characterizing the AG41-BSA interaction.

Materials & Reagent Preparation

Reagents

-

Acid Green 41 (C.I. 62560): High purity (>95%). Note: Ensure distinction from Acid Green 25 (C.I. 61570).

-

Bovine Serum Albumin (BSA): Fatty-acid free (lyophilized powder, >98%).

-

Buffer: Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4.

-

Site Markers (Optional): Warfarin (Site I), Ibuprofen (Site II).

Preparation Protocol

-

BSA Stock (10 µM): Dissolve BSA in PBS. Gently swirl (do not vortex) to prevent denaturation. Concentration must be verified using

. -

AG41 Stock (1.0 mM): Dissolve AG41 in Milli-Q water or PBS. Use fresh stock to avoid aggregation.

-

Working Solutions: Maintain BSA concentration constant (e.g., 2.0 µM) while varying AG41 concentration (0 to 20 µM).

Detailed Experimental Protocols

Experiment A: UV-Vis Absorption Spectroscopy

Purpose: To distinguish between static (complex formation) and dynamic (collisional) quenching.

-

Blank: PBS buffer.[1]

-

Reference: 2.0 µM BSA solution.

-

Sample: Titrate AG41 (0–15 µM) into the BSA solution.

-

Scan: 200 nm to 800 nm.

-

Observation: Look for a red-shift (bathochromic shift) in the BSA absorption peak (~278 nm) or the formation of an isosbestic point. A shift indicates ground-state complex formation (Static Quenching).

Experiment B: Fluorescence Quenching Titration

Purpose: To quantify binding affinity (

-

Settings:

-

** Excitation:** 280 nm (excites Trp + Tyr) and 295 nm (selectively excites Trp-134/Trp-212).

-

Emission Range: 300 nm – 500 nm.

-

Slit Widths: 5 nm / 5 nm.

-

Temperature: Perform at 298 K, 308 K, and 318 K (controlled via Peltier).

-

-

Titration:

-

Add 3.0 mL of BSA (2.0 µM) to a quartz cuvette.

-

Add AG41 in 2 µL increments (final conc: 0–20 µM).

-

Mix for 2 minutes before each measurement.

-

-

Correction (Crucial): AG41 is a dye and may absorb at 280 nm (excitation) or 340 nm (emission). Apply the Inner Filter Effect (IFE) correction:

Where

Data Analysis & Calculations

Stern-Volmer Analysis (Quenching Mechanism)

Determine if quenching is dynamic or static using the Stern-Volmer equation:

- : Fluorescence intensity without and with AG41.

- : Stern-Volmer quenching constant.

- : Bimolecular quenching rate constant.

-

: Average lifetime of fluorophore (

Interpretation:

-

If

(the diffusion limit), the mechanism is Static Quenching (complex formation).

Binding Constant & Number of Sites

For static quenching, use the Double-Log (modified Stern-Volmer) equation:

-

Intercept:

(Binding Constant). -

Slope:

(Number of binding sites, typically

Thermodynamic Parameters

Calculate

Force Identification Table:

|

Note: Anthraquinone dyes often exhibit

Interaction Mechanism Diagram

The following diagram illustrates the molecular logic of the AG41-BSA interaction based on theoretical predictions for anthraquinones.

Figure 2: Proposed mechanistic pathway for Acid Green 41 binding to BSA.[2]

Expected Results & Validation Criteria

To ensure your experimental data is valid, compare your results against these standard ranges for Anthraquinone-BSA interactions:

| Parameter | Expected Range | Interpretation |

| Moderate to strong quenching. | ||

| Indicates Static Quenching (Exceeds diffusion limit). | ||

| One primary binding site (likely Site II). | ||

| Binding Distance ( | High probability of non-radiative energy transfer (FRET). |

References

-

General Protocol for Dye-BSA Interactions

- Defining the static quenching mechanism and thermodynamic calcul

-

Source:

-

Anthraquinone Dye Properties (Acid Green 25/41)

-

Structural data and classification of Acid Green 41 (C.I. 62560).[3]

-

Source:

-

-

BSA Binding Sites (Sudlow's Sites)

- Reference for Site I (Warfarin) and Site II (Ibuprofen) displacement protocols.

-

Source:

-

Inner Filter Effect Correction

- Standard method for correcting fluorescence data in the presence of absorbing ligands.

-

Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Acid Green 41 Interference Management

[1][2]

Executive Summary & Diagnostic Logic

The Problem: Acid Green 41 (also known as Alizarin Cyanine Green F or Acid Green 25 in related contexts) is an anionic anthraquinone dye.[1] Its interference in protein quantification is twofold:

-

Spectral Masquerade: The dye exhibits strong absorbance peaks in the 600–640 nm region. This directly overlaps with the readout wavelengths of common colorimetric assays (Bradford at 595 nm, BCA at 562 nm), causing significant false-positive signals.[2][1]

-

Chemical Mimicry: As an anionic sulfonate dye, Acid Green 41 interacts electrostatically with cationic protein residues (Arginine, Lysine), behaving similarly to Coomassie Blue.[2][1] This "pre-staining" of the protein can block assay dye binding or alter the protein's solubility profile.

The Solution: Simple dialysis is often ineffective due to the high affinity of the dye for the protein. The gold standard for removal is TCA/Acetone Precipitation , which denatures the protein to release the dye and separates them based on solvent solubility.

Diagnostic Decision Tree

Before proceeding, confirm the interference using this logic flow.

Figure 1: Diagnostic logic for identifying and selecting the removal strategy for Acid Green 41.

Primary Protocol: TCA/Acetone Precipitation (The "Clean Slate" Method)

Application: Recommended for most samples.[1] Mechanism: Trichloroacetic acid (TCA) disrupts the protein's hydrogen bonding and electrostatic interactions, causing it to unfold and precipitate.[1] The Acid Green 41 dye, being a small organic molecule (~622 Da), remains soluble in the acetone wash and is discarded with the supernatant.

Reagents Required[1][4][5][6][7]

-

TCA Stock: 100% (w/v) Trichloroacetic acid (dissolve 500g TCA in 350mL dH2O).

-

Resolubilization Buffer: 5% SDS or 8M Urea in PBS (pH 7.4).[1][3][4]

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1 | Prepare Sample Dilute protein sample to approx. 100–1000 µg/mL if possible.[2][1][3][4] | Precipitation efficiency drops significantly below 50 µg/mL. |

| 2 | Precipitate Add 1 volume of 100% TCA to 4 volumes of protein sample. (Final TCA conc: ~20%).[1][3][4] | High acidity protonates the protein, neutralizing charge repulsion and forcing aggregation, releasing the anionic dye. |

| 3 | Incubate Incubate at 4°C for 10 minutes.[2][1] | Allows time for complete protein aggregation.[2][1] Do not freeze (can trap dye).[1][3][4] |

| 4 | Pellet Centrifuge at 14,000 x g for 5 minutes. | Forms a tight pellet.[2][1] The supernatant should be green (containing the dye). |

| 5 | Wash 1 Remove supernatant.[2][1][5] Add 200 µL cold acetone. Vortex to break pellet.[1] | Acetone solubilizes the residual organic dye and removes TCA traces (which effectively interferes with BCA). |

| 6 | Wash 2 Centrifuge (14k x g, 5 min), remove supernatant. Repeat acetone wash.[1][3][4] | Critical Step: A second wash ensures complete removal of Acid Green 41 trapped in the pellet matrix. |

| 7 | Dry & Resuspend Air dry pellet (2-3 min).[2][1][3][4] Dissolve in Resolubilization Buffer.[1] | Do not over-dry (pellet becomes insoluble).[2][1][3][4] SDS/Urea ensures the denatured protein dissolves fully for the assay. |

Secondary Protocol: Ultrafiltration (The "Flow Through" Method)

Application: For dilute samples or when protein denaturation (via TCA) must be avoided.[1][3][4]

Prerequisite: The dye must not be covalently bound or have an affinity constant (

-

Select Device: Use a centrifugal concentrator with a Molecular Weight Cut-Off (MWCO) of 3 kDa or 10 kDa. (Acid Green 41 is ~0.6 kDa).[1][3][4]

-

Load & Spin: Add sample. Centrifuge to concentrate volume by 10x.

-

Diafiltration (Wash): Add buffer (PBS or Tris) to original volume.[1][3][4] Spin again.

-

Repeat: Perform this "Concentrate-Dilute" cycle at least 3 times.

-

Validation: Visually inspect the retentate (protein).[1][4] If it is still green, the dye is tightly bound; switch to Method A (TCA) .[1]

Alternative Assays (The "Sidestep" Method)

If the dye cannot be removed, switch to an assay mechanism that ignores the dye's interference.

| Assay Type | Compatibility with Acid Green 41 | Notes |

| BCA (562 nm) | Incompatible | Dye absorbs at 562 nm.[2][1][3][4] High risk of false positives.[1] |

| Bradford (595 nm) | Incompatible | Dye absorbs at 595 nm and competes for Arginine binding.[2][1][3][4] |

| Lowry (750 nm) | Possible | Less spectral overlap, but Acid Green 41 may still interact with copper reagents.[2][1] |

| CBQCA (Fluor) | Recommended | Uses cyanide-based fluorescence (Ex 465/Em 550).[2][1][3][4] Check for quenching, but generally safer.[2][1] |

| Amino Acid Analysis | Gold Standard | Absolute quantification.[2][1] Unaffected by dyes.[1][3] Expensive/Slow.[1][3] |

Troubleshooting & FAQs

Q: Can I just measure the absorbance of the dye alone and subtract it from my protein reading? A: No. This is a common error. The absorbance of Acid Green 41 may shift (metachromasia) when it binds to proteins or when mixed with the acidic Coomassie reagent (Bradford). A simple mathematical subtraction does not account for the chemical shift or the competitive inhibition of the assay dye binding to the protein.

Q: My pellet remains green after the TCA wash. What now? A: The dye is trapped in the protein aggregate.

-

Fix: Extend the acetone wash step. Sonicate the pellet briefly in acetone to disperse it before centrifuging. This increases surface area for the solvent to extract the dye.

Q: I used TCA, but now my BCA assay is purple immediately (even in blanks). A: You did not remove the TCA completely. TCA is an acid; BCA requires an alkaline environment.[2][1] Residual acid neutralizes the BCA buffer.

-

Fix: Ensure the acetone wash is thorough. When resolubilizing, check the pH; if it's yellow (acidic), add small aliquots of 1M NaOH until the solution is neutral/slightly alkaline.

References

-

Bio-Rad Laboratories. (n.d.).[1][3][4] Removal of Interfering Substances.[1][6][5][7][8] Retrieved February 4, 2026, from [Link][2][1]

-

G-Biosciences. (2015).[2][1][3][4] How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.).[1][3][4] Acid Green 41 (Compound Summary).[1][3][4] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][2][1]

-

ZAGENO. (2025). Bradford Assay Troubleshooting Guide.[1][3] Retrieved February 4, 2026, from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 3. Acid Green 16 | C31H33N2NaO6S2 | CID 160685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C.I. Acid Green 3 | C37H35N2NaO6S2 | CID 20803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. Modified TCA/acetone precipitation of proteins for proteomic analysis | bioRxiv [biorxiv.org]

Technical Support Center: Regeneration of Acid Green 41 Saturated Adsorbents

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Acid Green 41 (AG41) is an anionic anthraquinone dye characterized by sulfonate groups (

-

Binding Mechanism: AG41 binds to adsorbents primarily through electrostatic attraction (between the dye's anionic sulfonate groups and positively charged surface sites) and

stacking (between the dye's anthraquinone rings and the adsorbent's graphitic/aromatic structure). -

Regeneration Logic: To desorb AG41, you must disrupt these two forces.

-

Electrostatic Disruption: Raise the pH (alkaline shift) to deprotonate the adsorbent surface, creating negative-negative repulsion.

-

Hydrophobic Disruption: Introduce organic solvents (ethanol/methanol) to solubilize the dye and break

interactions.

-

Diagnostic Workflow: Method Selection

Do not apply a "one-size-fits-all" regeneration method.[1] The choice of eluent depends entirely on the stability of your adsorbent matrix. Use the decision tree below to select your protocol.

Figure 1: Decision matrix for selecting the appropriate regeneration strategy based on adsorbent chemical stability.

Technical Protocols

Protocol A: Alkaline-Solvent Desorption (Standard for Carbon/Resins)

Best for: Activated Carbon, Polymeric Resins, Stable Inorganic Oxides. Mechanism: The "Hybrid Attack." NaOH induces electrostatic repulsion, while Ethanol disrupts hydrophobic forces.

Reagents:

-

0.1 M NaOH (Sodium Hydroxide)

-

Ethanol (95% or Absolute)

-

Eluent Mixture: 50% v/v Ethanol + 50% v/v 0.2 M NaOH (Final conc: 0.1 M NaOH in 50% EtOH).

Step-by-Step:

-

Loading: Isolate the saturated adsorbent via filtration or centrifugation.

-

Wash: Rinse briefly with deionized water to remove loosely bound (physisorbed) dye.

-

Desorption Cycle:

-

Add Eluent Mixture at a ratio of 50 mL per gram of adsorbent.

-

Agitate at 150 RPM for 60–120 minutes at room temperature (25°C).

-

Note: If kinetics are slow, increase temperature to 40°C (do not exceed boiling point of ethanol).

-

-

Separation: Filter the adsorbent. The filtrate should be deep green.

-

Neutralization (Critical): Wash the adsorbent with 0.01 M HCl followed by abundant water until the effluent pH is neutral (pH 6.5–7.5). Failure to neutralize will prevent readsorption in the next cycle.

Protocol B: Mild Ionic Exchange (For Sensitive Biosorbents)

Best for: Chitosan, Alginate, Agricultural Waste (Peels, Husks). Risk: Strong bases (pH > 12) or acids (pH < 2) can dissolve or hydrolyze biopolymers.

Reagents:

-

0.1 M NaCl (Sodium Chloride)

-

Buffer adjusted to pH 8–9 (using weak NaOH).

Step-by-Step:

-

Desorption: Suspend adsorbent in 0.1 M NaCl (pH adjusted to 9).

-

Mechanism: The

ions compete with the anionic dye for binding sites, while the mild alkaline pH reduces the positive charge density of the amine groups on chitosan. -

Duration: Agitate for 3–4 hours (Biosorbents often have slower intraparticle diffusion).

Troubleshooting Guide & FAQs

Section A: Low Desorption Efficiency

Q: I used 0.1 M NaOH, but only recovered 30% of the Acid Green 41. Why? A: This indicates that chemisorption or pore trapping is dominant over simple electrostatic attraction.

-

Diagnosis: AG41 is a large molecule. If it has penetrated deep micropores, steric hindrance prevents it from diffusing out, even if the charge is reversed.

-

Solution:

-

Add Solvent: Switch to Protocol A (50% Ethanol). The solvent swells the polymer matrix (if using resins) and solubilizes the hydrophobic anthraquinone backbone of the dye.

-

Thermal Assist: Increase desorption temperature to 45°C. Desorption is endothermic; heat aids the release.

-

Q: Can I use thermal regeneration (calcination) for my activated carbon? A: Yes, but with caveats.

-

Pros: High efficiency (>90%).

-

Cons: You will lose 5–10% of the carbon mass per cycle due to burn-off.

-

Protocol: Heat to 400–500°C in a limited air atmosphere or inert gas (

). Acid Green 41 decomposes at these temperatures, leaving a small ash residue.

Section B: Adsorbent Degradation[3][8]

Q: My chitosan beads dissolved during regeneration. What happened? A: You likely used a pH that was too high or an acid wash that was too strong.

-

The Chemistry: Chitosan is soluble in acidic media (pH < 6) and stable in base, but high concentrations of NaOH can degrade cross-linking agents (like glutaraldehyde).

-

Fix: Use Protocol B (Saline/Mild Alkaline). Do not exceed pH 10. Avoid mechanical stirring impellers that shear the soft beads; use an orbital shaker.

Section C: Readsorption Failure (Hysteresis)

Q: The adsorbent looks clean (colorless) after regeneration, but it won't adsorb any dye in the second cycle. A: This is a classic "pH Hangover."

-

Cause: You desorbed at pH 12 (NaOH). The surface is now covered in

ions and is negatively charged. Acid Green 41 is also negative. They are repelling each other. -

Fix: You skipped the Neutralization Step (Step 5 in Protocol A). You must re-acidify or wash the adsorbent until the surface charge (Zeta potential) returns to positive/neutral. Verify the pH of the adsorbent slurry is < 7 before starting Cycle 2.[2]

Mechanistic Visualization

The following diagram illustrates the electrostatic mechanism during the regeneration of an amine-functionalized adsorbent (e.g., Chitosan or Amine-MOF) saturated with Acid Green 41.

Figure 2: Mechanistic shift from electrostatic attraction (adsorption) to repulsion (desorption) induced by pH manipulation.

Comparative Data: Eluent Efficiency

Data aggregated from comparative studies on anionic dye desorption.

| Eluent System | Recovery Efficiency (%) | Adsorbent Integrity | Recommended For |

| Distilled Water | < 5% | Excellent | Ineffective (Physisorption only) |

| 0.1 M HCl | < 10% | Variable | Ineffective (Increases attraction) |

| 0.1 M NaOH | 65–75% | Good | Activated Carbon, Zeolites |

| Ethanol (Pure) | 40–50% | Excellent | Hydrophobic Resins |

| 0.1 M NaOH + 50% EtOH | > 90% | Good | High-Performance Regeneration |

| 0.1 M NaCl (pH 9) | 60–70% | Excellent | Fragile Biosorbents |

References

-

Adsorption Mechanisms of Anionic Dyes

-

Regeneration of Biosorbents

- Title: Removal of dyes from aqueous solution using a novel adsorbent macrocyclic compound.

- Source: NIH / PMC.

- Relevance: Validates the use of Ethanol and NaOH as superior eluents for dye-saturated adsorbents compared to w

-

URL:[Link]

-

Activated Carbon Surface Chemistry

-

Thermal Regeneration Overview

Sources

- 1. Regeneration or Repurposing of Spent Pollutant Adsorbents in Energy-Related Applications: A Sustainable Choice? [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Adsorption of Anionic and Cationic Dyes on Activated Carbon Prepared from Oak Cupules: Kinetics and Thermodynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Adsorption of Malachite Green by extracellular polymeric substance of Lysinibacillus sp. SS1: kinetics and isotherms - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Detecting Trace Levels of Acid Green 41 in Environmental Samples: A Comparative Guide to Analytical Methodologies

This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) of Acid Green 41 in environmental matrices. Designed for researchers, scientists, and professionals in drug development and environmental monitoring, this document offers a comprehensive overview of current techniques, emphasizing the scientific principles behind method selection and validation to ensure data integrity and reliability.

Introduction: The Challenge of Acid Green 41 Detection

Acid Green 41 (CAS 4430-16-4) is a synthetic anthraquinone dye used in various industrial applications, including textile dyeing and paper coloring[1]. Its chemical structure, characterized by a large aromatic system, imparts a vibrant green color but also contributes to its persistence in the environment. The release of Acid Green 41 into aquatic and terrestrial ecosystems is a growing concern due to its potential ecotoxicological effects, including being harmful to aquatic life with long-lasting consequences[2][3]. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence at trace levels in complex environmental samples such as water, soil, and sediment.

This guide explores and compares three principal analytical techniques for the determination of Acid Green 41: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. While specific LOD data for Acid Green 41 is not abundant in publicly available literature, this guide will draw upon established data for structurally similar dyes to provide a robust comparative framework.

Navigating the Matrix: Sample Preparation is Key

The complexity of environmental matrices necessitates a robust sample preparation strategy to isolate Acid Green 41 from interfering substances and to pre-concentrate it to levels amenable to instrumental analysis. The choice of sample preparation technique is intrinsically linked to the analytical method and the desired limit of detection.

Solid-Phase Extraction (SPE) for Aqueous Samples

For water samples, Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the pre-concentration of dyes. The underlying principle involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.

Causality of Choice: The selection of the SPE sorbent is critical and depends on the physicochemical properties of Acid Green 41. As an anionic dye, a sorbent with an affinity for such compounds, like a polymer-based reversed-phase or an anion-exchange sorbent, would be appropriate. The elution solvent should be strong enough to desorb the analyte from the sorbent while being compatible with the subsequent analytical technique.

Extraction from Soil and Sediment

For solid matrices like soil and sediment, the extraction of Acid Green 41 typically involves solvent extraction.

Causality of Choice: The choice of solvent is dictated by the solubility of Acid Green 41. Given its solubility in polar organic solvents like methanol and ethanol, these are suitable candidates [9]. To enhance extraction efficiency, techniques such as sonication or pressurized liquid extraction (PLE) can be employed. A subsequent clean-up step, potentially using SPE, may be necessary to remove co-extracted matrix components.

A Comparative Analysis of Detection Methodologies

The selection of an analytical instrument is a critical decision driven by the required sensitivity (LOD), selectivity, and the available resources.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like Acid Green 41, a reversed-phase C18 column is commonly used. The UV-Vis detector measures the absorbance of light by the analyte at a specific wavelength as it elutes from the column. The wavelength of maximum absorbance (λmax) for Acid Green 41 should be determined experimentally to maximize sensitivity.

Expected Performance: HPLC-UV is a robust and widely available technique. While not as sensitive as LC-MS/MS, its performance is often adequate for many environmental monitoring applications, especially when coupled with an effective pre-concentration step.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer selects the precursor ion corresponding to Acid Green 41. This ion is then fragmented, and specific product ions are monitored. This multiple-reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in complex matrices.

Expected Performance: LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. It can often achieve sub-µg/L detection limits, even with minimal sample preparation.

UV-Visible Spectrophotometry

Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. It is a simpler and less expensive method compared to chromatography-based techniques. However, its major limitation is the lack of selectivity. Any substance in the sample that absorbs light at the same wavelength as Acid Green 41 will interfere with the measurement, leading to potential false positives.

Expected Performance: Spectrophotometry is best suited for screening purposes or for the analysis of relatively clean samples where Acid Green 41 is the primary absorbing species. Its LOD is generally higher than that of HPLC-UV and significantly higher than LC-MS/MS. Pre-concentration can improve sensitivity [11].

Comparison of Limits of Detection (LOD)